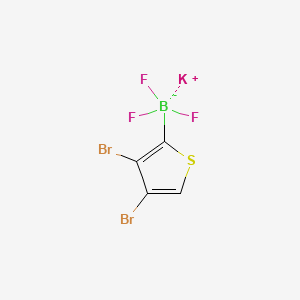

Potassium 3,4-dibromo-2-thienyltrifluoroborate

Description

Significance of Organoboron Reagents in Carbon-Carbon Bond Formation

Organoboron reagents have become central to the formation of C-C bonds due to their unique reactivity and functional group tolerance. researchgate.net These compounds, which feature a carbon-boron bond, serve as versatile nucleophilic partners in a variety of cross-coupling reactions. nih.gov The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, has revolutionized the synthesis of biaryls, styrenes, and other conjugated systems. The relatively low toxicity of boron byproducts and the mild reaction conditions required for these couplings make them highly attractive for both academic research and industrial applications.

Advantages and Versatility of Potassium Organotrifluoroborates as Synthetic Intermediates

Among the various classes of organoboron reagents, potassium organotrifluoroborates have gained significant prominence. These crystalline solids are notably stable to air and moisture, allowing for indefinite storage without degradation. This stability contrasts with the often-sensitive nature of other organoboron compounds like boronic acids, which can be prone to decomposition. Potassium organotrifluoroborates are easily prepared from a range of organoboron precursors by treatment with potassium hydrogen fluoride (B91410) (KHF2). Their enhanced stability and ease of handling make them excellent reagents for a wide array of chemical transformations, including the Suzuki-Miyaura cross-coupling.

Structural and Electronic Characteristics of Thiophene (B33073) Derivatives in Synthetic Chemistry

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. This structural motif is a key component in numerous pharmaceuticals, organic electronic materials, and polymers. The aromaticity of the thiophene ring imparts it with considerable stability, while the presence of the sulfur heteroatom influences its electronic properties. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions. Furthermore, the C-H bonds of the thiophene ring can be functionalized through various metal-catalyzed reactions, allowing for the introduction of diverse substituents and the construction of complex thiophene-based architectures.

Overview of the Distinct Role of Potassium 3,4-dibromo-2-thienyltrifluoroborate in Advanced Chemical Synthesis

This compound is a highly functionalized building block that combines the advantageous properties of both a potassium organotrifluoroborate and a dibrominated thiophene. The trifluoroborate moiety serves as a stable and reactive nucleophilic handle for palladium-catalyzed cross-coupling reactions. The two bromine atoms on the thiophene ring provide two distinct sites for subsequent chemical modifications, such as additional cross-coupling reactions. This dual reactivity allows for the sequential and controlled introduction of different aryl or alkyl groups, leading to the synthesis of complex, unsymmetrically substituted thiophenes.

The strategic placement of the bromine atoms at the 3- and 4-positions, and the trifluoroborate at the 2-position, offers a unique platform for creating tailored molecular structures. For instance, the trifluoroborate can be reacted first in a Suzuki-Miyaura coupling, followed by selective reactions at the bromine positions. This controlled, stepwise functionalization is crucial for the synthesis of advanced materials with specific electronic or optical properties, as well as for the construction of intricate pharmacologically active molecules. The utility of di-brominated thiophenes as precursors in the synthesis of novel compounds with potential anti-tumor and anti-thrombolytic activities has been demonstrated, highlighting the potential applications of derivatives of this compound.

Below is an interactive data table summarizing the key features of the functional groups present in this compound.

| Functional Group | Chemical Formula | Key Characteristics | Role in Synthesis |

| Potassium Trifluoroborate | -BF3K | Crystalline solid, air and moisture stable | Nucleophilic partner in cross-coupling reactions |

| Thiophene | C4H4S | Aromatic five-membered heterocycle | Core structural scaffold |

| Bromo Substituent | -Br | Halogen atom | Electrophilic site for cross-coupling reactions |

The following table outlines typical conditions for Suzuki-Miyaura cross-coupling reactions involving brominated thiophenes, which are applicable to this compound.

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand |

| Base | K3PO4, Cs2CO3 |

| Solvent | 1,4-Dioxane/Water, Toluene/Water |

| Temperature | 90-100 °C |

| Reaction Time | 2-12 hours |

Properties

IUPAC Name |

potassium;(3,4-dibromothiophen-2-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBBr2F3S.K/c6-2-1-11-4(3(2)7)5(8,9)10;/h1H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEFLGJXGDTQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=CS1)Br)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBBr2F3KS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.83 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Functionalization Strategies for Potassium 3,4 Dibromo 2 Thienyltrifluoroborate

Preparation of 3,4-dibromo-2-thienylboronic Acid Precursors

The synthesis of the target trifluoroborate salt begins with the preparation of its immediate precursor, 3,4-dibromo-2-thienylboronic acid. This process can be conceptually divided into two key stages: the formation of the 3,4-dibromothiophene (B32776) core and the subsequent introduction of the boronic acid group at the C2 position.

A common route to 3,4-dibromothiophene involves the selective reduction of a more heavily halogenated precursor. For instance, 2,3,4,5-tetrabromothiophene can be selectively debrominated at the α-positions (C2 and C5) using a reduction system such as zinc powder in acetic acid. google.com This method provides a high yield of the desired 3,4-dibromo isomer, which is crucial for the subsequent steps. google.com

With 3,4-dibromothiophene in hand, the boronic acid moiety is introduced at one of the vacant α-positions. This is typically achieved through a halogen-metal exchange or direct lithiation followed by quenching with a boron electrophile. A standard procedure involves treating the 3,4-dibromothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to generate a transient 2-lithio-3,4-dibromothiophene species. This organolithium intermediate is then reacted with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired 3,4-dibromo-2-thienylboronic acid. organic-chemistry.orgacs.org The regioselectivity of the lithiation is directed by the higher acidity of the α-protons of the thiophene (B33073) ring.

Regioselective Bromination Techniques for Thiophene Scaffolds

Achieving the 3,4-dibromo substitution pattern on the thiophene ring is a non-trivial synthetic challenge that requires specific strategies to override the natural reactivity of the heterocycle. Direct electrophilic bromination of thiophene preferentially occurs at the C2 and C5 positions due to the higher stability of the cationic intermediate. studysmarter.co.uk

To circumvent this, indirect methods are necessary. As mentioned previously, a highly effective strategy is the selective reductive debromination of 2,3,4,5-tetrabromothiophene. google.com This approach leverages a readily available starting material and uses a simple reduction system (Zn/AcOH) to selectively remove the more reactive α-bromines, affording the thermodynamically less favored 3,4-dibromo isomer in high yield. google.com

Alternative strategies for achieving regiocontrol on thiophene scaffolds often rely on directed ortho-metalation, where a directing group at one position guides lithiation and subsequent electrophilic quenching to an adjacent position. proquest.commdpi.com While not directly applicable to the synthesis of an unsubstituted 3,4-dibromothiophene, these principles are fundamental in constructing more complex, substituted thiophene derivatives where specific bromination patterns are required. proquest.comgoogle.com

Functional Group Tolerance and Synthetic Compatibility in Precursor Derivatization

The most restrictive step is typically the borylation via lithiation. The use of strong organolithium bases like n-BuLi is incompatible with acidic protons found in alcohols, phenols, amines, and carboxylic acids. It is also incompatible with electrophilic functional groups such as esters, ketones, aldehydes, and nitriles, which would be attacked by the nucleophilic base.

In contrast, the conversion of the boronic acid to the potassium trifluoroborate salt using KHF₂ is tolerant of a wide array of functional groups. bldpharm.combristol.ac.uk Similarly, the organotrifluoroborate products are known for their stability and compatibility with various reaction conditions, making them excellent partners in subsequent transformations like Suzuki-Miyaura cross-coupling reactions, which themselves are known for broad functional group tolerance. bldpharm.comnih.gov The reductive debromination of tetrabromothiophene (B189479) using zinc and acetic acid is a relatively mild process, but it would be incompatible with acid-labile functional groups.

| Synthetic Step | Compatible Functional Groups (Examples) | Incompatible Functional Groups (Examples) |

|---|---|---|

| Lithiation/Borylation (with n-BuLi) | Alkyl, Aryl, Ether, Halogens (Cl, Br) | -OH, -NH₂, -SH, -COOH, -CHO, -C(O)R, -COOR, -CN |

| Conversion to Trifluoroborate (with KHF₂) | Most common functional groups | Highly acid/base sensitive groups (case-dependent) |

| Reductive Debromination (with Zn/AcOH) | Esters, Amides, Ethers | Acid-labile groups (e.g., certain protecting groups like Boc, acetals) |

This analysis highlights that for the synthesis of functionalized derivatives of potassium 3,4-dibromo-2-thienyltrifluoroborate, any sensitive functional groups would need to be introduced after the key borylation step or protected using appropriate strategies.

Reactivity Profiles and Catalytic Transformations of Potassium 3,4 Dibromo 2 Thienyltrifluoroborate

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the trifluoroborate group renders the compound stable and less prone to protodeboronation compared to its boronic acid counterparts, a significant advantage in Suzuki-Miyaura coupling reactions. upenn.edu The two bromine atoms on the thiophene (B33073) ring offer multiple sites for subsequent cross-coupling, enabling the synthesis of diverse polysubstituted thiophenes.

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com The process begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species.

The crucial transmetalation step involves the transfer of the organic group from the organotrifluoroborate to the palladium(II) center. For organotrifluoroborates, this step is believed to proceed via an intermediate where a B–O–Pd linkage is formed. illinois.edu The base plays a critical role in this process, reacting with the organotrifluoroborate to form a more reactive borate (B1201080) species that facilitates the transfer of the organic moiety to the palladium catalyst. acs.org The final step, reductive elimination, regenerates the palladium(0) catalyst and yields the cross-coupled product. nih.gov The stereochemical course of transmetalation can vary, with primary alkyltrifluoroborates typically proceeding through a stereoretentive pathway. nih.gov

Potassium 3,4-dibromo-2-thienyltrifluoroborate's utility is showcased in its application in various Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of coupling partners.

The Suzuki-Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with organotrifluoroborates provides a method for synthesizing alkenyl-substituted azaborines. nih.gov While specific examples with this compound are not detailed in the provided search results, the general methodology demonstrates the feasibility of coupling organotrifluoroborates with halogenated nitrogen-containing heterocyclic systems. This suggests a potential route for incorporating the 3,4-dibromo-2-thienyl moiety into complex, biologically relevant scaffolds.

Potassium organotrifluoroborates have been successfully coupled with various alkenyl bromides in stereospecific palladium(0)-catalyzed Suzuki-Miyaura reactions. organic-chemistry.org These reactions are often carried out with low palladium catalyst loading and a base in a biphasic solvent system, tolerating a variety of functional groups. organic-chemistry.orgnih.govnih.gov The use of potassium alkenyltrifluoroborates with organic halides in aqueous media has also been explored, demonstrating the versatility of these reagents. nih.gov While direct examples involving this compound are not explicitly provided, the established reactivity of similar organotrifluoroborates suggests its potential as a viable coupling partner with alkenyl halides.

The cross-coupling of potassium organotrifluoroborates with aryl and heteroaryl halides is a cornerstone of modern organic synthesis. upenn.edu Organotrifluoroborates have proven to be robust coupling partners, even with challenging substrates like aryl chlorides and mesylates. acs.orgnih.gov Studies have shown that potassium aryl- and heteroaryltrifluoroborates can be effectively coupled with unactivated alkyl halides using nickel catalysts, highlighting their broad applicability. nih.gov The reactivity of this compound with a variety of aryl and heteroaryl bromides and chlorides allows for the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and material science.

A representative reaction is the coupling of an aryl bromide with a potassium organotrifluoroborate, as illustrated in the following table:

| Aryl Bromide | Organotrifluoroborate | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromobenzonitrile | Potassium Phenyltrifluoroborate | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 95 |

| 1-Bromo-4-nitrobenzene | Potassium Phenyltrifluoroborate | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 92 |

| 2-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 |

This table is illustrative and based on general Suzuki-Miyaura coupling reactions of organotrifluoroborates. Specific yields for this compound may vary.

The efficiency of Suzuki-Miyaura cross-coupling reactions involving organotrifluoroborates is highly dependent on the catalytic system. The choice of palladium precatalyst and ligand is crucial for achieving high yields and turnover numbers. Monocoordinated palladium complexes derived from sterically hindered, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes have shown exceptional performance. nih.gov These ligands facilitate the oxidative addition step and enhance the stability of the catalytic species. nih.gov

The optimization of reaction conditions, including the choice of base, solvent, and temperature, is also critical. For instance, the use of cesium carbonate as a base in a toluene/water solvent system is common for couplings with aryl bromides. organic-chemistry.org The development of highly active and stable palladium precatalysts, such as palladacycles, has further expanded the scope and applicability of these reactions. nih.gov For challenging couplings, such as those involving aryl chlorides, more specialized catalytic systems are often required. nih.gov

| Catalyst/Precatalyst | Ligand | Base | Application |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Coupling with aryl/heteroaryl chlorides nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Coupling with alkyl and vinyl triflates mdpi.com |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Coupling with alkenyl bromides organic-chemistry.org |

| NiCl₂·dme | dtbbpy | Cs₂CO₃ | Coupling with unactivated alkyl halides nih.gov |

This table provides examples of catalytic systems used for Suzuki-Miyaura couplings of organotrifluoroborates.

Suzuki-Miyaura Cross-Coupling Applications

Influence of Base Equivalents and Solvent Systems on Reaction Efficiency

The efficiency of Suzuki-Miyaura cross-coupling reactions involving aryltrifluoroborates is significantly influenced by the choice of base and solvent. ed.ac.ukacs.orgresearchgate.net The base is crucial for the transmetalation step in the catalytic cycle, facilitating the transfer of the organic group from boron to the palladium center. mdpi.com Common bases used include carbonates, phosphates, and hydroxides. The stoichiometry of the base can impact reaction rates and yields, with an optimal amount required to drive the reaction to completion without promoting side reactions.

Solvent systems in these reactions serve to dissolve the reactants and catalyst, and can also play a role in the reaction mechanism. nih.govnih.gov A mixture of an organic solvent and water is often employed. The organic solvent, such as tetrahydrofuran (B95107) (THF) or methanol, solubilizes the organoboron compound and the organic halide, while water is often necessary to dissolve the inorganic base. researchgate.netrsc.org The ratio of the organic solvent to water can affect the reaction's efficiency. researchgate.net For instance, in the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acid, a methanol/water mixture (3:2) was found to be optimal. researchgate.net The polarity of the solvent can also influence the selectivity of the reaction, particularly in substrates with multiple reactive sites. nih.govnih.gov

The following table summarizes the effect of different bases and solvents on the yield of a typical Suzuki-Miyaura coupling reaction.

| Base | Solvent | Yield (%) |

|---|---|---|

| K3PO4·3H2O | Methanol | 78.9 |

| K3PO4·3H2O | Ethanol | 73.4 |

| K3PO4·3H2O | Dioxane | 0 |

| NaOH | Methanol/Water (3:2) | 98.5 |

| Na2CO3 | Methanol/Water (3:2) | 96.3 |

Stereochemical Control and Retention in Unsaturated System Couplings

In cross-coupling reactions involving unsaturated systems, such as those with alkenyltrifluoroborates, the stereochemistry of the double bond is a critical aspect. Research has shown that the Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates can proceed with high stereoselectivity, often with retention of the double bond geometry. researchgate.net For instance, the coupling of (E)- and (Z)-alkenyltrifluoroborates with aryl halides typically yields the corresponding (E)- and (Z)-stilbenes, respectively. nih.gov

The mechanism of transmetalation is a key factor in determining the stereochemical outcome. nih.govnih.gov For primary alkyltrifluoroborates, transmetalation to palladium occurs with retention of stereochemistry. nih.govnih.govfigshare.com However, for secondary alkyltrifluoroborates, the stereochemical course can vary between retention and inversion, depending on factors like the phosphine ligand, the electronic properties of the aryl electrophile, and the steric properties of the alkylboron nucleophile. nih.govnih.gov

Chemoselectivity in Multi-Halogenated Substrates

Multi-halogenated substrates like this compound present a challenge and an opportunity for selective functionalization. The different positions of the halogen atoms on the thiophene ring can exhibit different reactivities in palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for halogens in oxidative addition is I > Br > Cl. nih.govacs.org When identical halogens are present, as in the case of 3,4-dibromothiophene (B32776) derivatives, selectivity is often governed by electronic and steric factors. escholarship.orgacs.org

For dihalogenated heteroarenes, cross-coupling typically occurs preferentially at the halogen atom that is more activated, often the one closer to the heteroatom. nih.govacs.org The regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. nsf.gov In some cases, unconventional site selectivity can be achieved by employing sterically hindered ligands. nsf.gov For instance, in 2,4-dichloropyridines, a sterically hindered N-heterocyclic carbene ligand can promote cross-coupling at the C4 position with high selectivity. nsf.gov The ability to control the site of the reaction allows for the sequential and selective introduction of different functional groups, providing a powerful tool for the synthesis of complex molecules. escholarship.org

Exploration of Other Palladium-Mediated C-C Bond Forming Reactions

Beyond the Suzuki-Miyaura coupling, potassium organotrifluoroborates can participate in other palladium-catalyzed C-C bond-forming reactions. One such reaction is the ligand-directed C-H alkylation. nih.gov In this transformation, a directing group on the substrate guides the palladium catalyst to a specific C-H bond, which is then functionalized with an alkyl group from the organotrifluoroborate. This method offers an atom-economical alternative to traditional cross-coupling reactions. nih.gov These reactions can be performed under mild conditions and are effective for introducing primary alkyl groups. nih.gov

Oxidative Transformations and Functionalization Reactions

Mild Oxidation Strategies of 2-Thienyltrifluoroborate Salts

Organotrifluoroborates, including 2-thienyltrifluoroborate salts, can undergo oxidation to yield corresponding oxidized products. A mild and efficient method for this transformation utilizes Oxone® (potassium peroxymonosulfate) as the oxidant. organic-chemistry.orgnih.govnih.gov This method is notable for its rapid reaction times, typically completing within minutes at room temperature, and its tolerance of a wide range of functional groups, including halogens. organic-chemistry.orgnih.govnih.gov The oxidation of aryl- and heteroaryltrifluoroborates generally produces phenols in excellent yields. organic-chemistry.orgnih.gov An important feature of this method is that it does not oxidize the sulfur atom in heteroaryl substrates. organic-chemistry.org Electrochemical oxidation provides another avenue for the functionalization of organotrifluoroborates. semanticscholar.org

The table below illustrates the efficiency of Oxone®-mediated oxidation for various organotrifluoroborates.

| Substrate | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Potassium naphthalen-1-yltrifluoroborate | Naphthalen-1-ol | 99 | <5 |

| Potassium phenyltrifluoroborate | Phenol | 98 | 2 |

| Potassium (4-cyanophenyl)trifluoroborate | 4-Cyanophenol | 95 | 2 |

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is susceptible to both electrophilic and nucleophilic substitution reactions. Thiophene is generally more reactive towards electrophilic substitution than benzene. uoanbar.edu.iqstudysmarter.co.uk Electrophilic substitution on thiophene typically occurs at the C2 position, as the intermediate is more stabilized by resonance. youtube.com Common electrophilic substitution reactions include nitration and halogenation. quimicaorganica.org

The presence of electron-withdrawing groups, such as halogens, on the thiophene ring can deactivate it towards electrophilic attack but can facilitate nucleophilic aromatic substitution. uoanbar.edu.iq Halo-substituted alkylthiophenes are versatile intermediates that can undergo various metal-catalyzed cross-coupling reactions, which can be considered a form of nucleophilic substitution at the carbon bearing the halogen. jcu.edu.au

Advanced Spectroscopic Elucidation and Computational Modeling of Potassium 3,4 Dibromo 2 Thienyltrifluoroborate Systems

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of Potassium 3,4-dibromo-2-thienyltrifluoroborate in solution.

Key NMR experiments would include:

¹H NMR: To identify the chemical environment of the single proton on the thiophene (B33073) ring. Its chemical shift would be indicative of the electronic effects of the dibromo and trifluoroborate substituents.

¹³C NMR: To detect the carbon atoms of the thiophene ring and any associated organic moieties. The carbon directly bonded to the boron atom would likely exhibit a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.

¹⁹F NMR: This would show a characteristic signal for the three equivalent fluorine atoms of the trifluoroborate group, likely a quartet due to coupling with the ¹¹B nucleus.

¹¹B NMR: This experiment would reveal the chemical shift of the boron atom, confirming its tetracoordinate environment. The signal would be split into a quartet by the three attached fluorine atoms.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule.

Variable Temperature (VT) NMR: VT-NMR studies could provide insights into any dynamic processes, such as restricted rotation around the C-B bond or conformational changes in the molecule. Changes in the NMR spectra as a function of temperature can be analyzed to determine the energy barriers for these processes.

A representative table of expected NMR data, based on general knowledge of similar compounds, is provided below.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | s | - |

| ¹³C | 110 - 150 | - | - |

| ¹⁹F | -130 to -150 | q | J(¹⁹F-¹¹B) ≈ 50-70 |

| ¹¹B | 1 - 5 | q | J(¹¹B-¹⁹F) ≈ 50-70 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact geometry of the thiophene ring, the C-B bond, and the trifluoroborate group.

Furthermore, the crystal packing arrangement would be elucidated, showing the intermolecular interactions, including the coordination of the potassium cation with the fluorine atoms of the trifluoroborate anion or other atoms in the structure. This information is vital for understanding the solid-state stability and properties of the compound.

A hypothetical table of key crystallographic parameters is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| C-Br bond length (Å) | ~1.85 |

| C-B bond length (Å) | ~1.60 |

| B-F bond length (Å) | ~1.40 |

| Thiophene ring planarity | Essentially planar |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data and to predict the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. For this compound, DFT calculations could be used to:

Optimize the molecular geometry: To obtain the lowest energy conformation of the molecule and compare it with the experimental X-ray structure.

Calculate NMR and vibrational spectra: To aid in the interpretation of experimental spectra.

Determine electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are key to understanding the molecule's reactivity.

Predict reactivity: By calculating reactivity indices like Fukui functions, one can predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent over time. These simulations would provide insights into:

Solvation structure: How solvent molecules arrange around the solute, which is crucial for understanding its solubility and reactivity in different media.

Conformational dynamics: To explore the accessible conformations of the molecule in solution and the transitions between them.

Ion pairing: To investigate the interaction between the potassium cation and the thienyltrifluoroborate anion in solution.

Mechanistic Pathways Elucidation through Transition State Analysis

For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, DFT calculations can be used to elucidate the detailed reaction mechanism. This involves:

Locating transition states: Identifying the highest energy point along the reaction coordinate for each elementary step.

Calculating activation energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing the geometry of transition states: To understand the bonding changes that occur during the reaction.

This analysis would provide a deep understanding of the factors controlling the reaction's feasibility and selectivity.

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Advanced mass spectrometry (MS) techniques are essential for the characterization of this compound and for monitoring its reactions.

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound, which allows for the unambiguous confirmation of its elemental composition.

Tandem Mass Spectrometry (MS/MS): To fragment the molecule and analyze the resulting fragments. This provides valuable structural information and can be used to distinguish between isomers.

Reaction Monitoring: Techniques like ReactIR combined with MS can be used to monitor the progress of reactions involving this compound in real-time, allowing for the identification of intermediates and byproducts, and thus aiding in reaction optimization.

A summary of expected mass spectrometry data is provided in the table below.

| Technique | Expected Observation | Information Gained |

| HRMS (ESI-) | [M-K]⁻ ion with a characteristic isotopic pattern due to bromine. | Confirmation of elemental composition. |

| MS/MS of [M-K]⁻ | Fragmentation pattern showing loss of BF₃, Br, etc. | Structural elucidation. |

Applications in Chemical Sciences and Advanced Materials Engineering

Strategic Building Block for Complex Organic Synthesis

As a stable, crystalline solid, Potassium 3,4-dibromo-2-thienyltrifluoroborate offers advantages over more sensitive organometallic reagents. Its bench-top stability and ease of handling make it an attractive choice for intricate synthetic sequences.

The presence of two bromine atoms and a trifluoroborate group on the thiophene (B33073) ring provides multiple points for functionalization. The trifluoroborate group is a versatile precursor to a boronic acid, which can readily participate in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups at the 2-position of the thiophene ring. researchgate.netnih.gov

Furthermore, the bromine atoms at the 3- and 4-positions can undergo subsequent cross-coupling reactions, offering a pathway to selectively introduce different substituents. This sequential functionalization is crucial for creating highly substituted and polyfunctionalized thiophene derivatives with precisely controlled substitution patterns. The differential reactivity of the C-Br bonds can be exploited to achieve selective arylation, as has been demonstrated with related di- and tetra-brominated thiophenes. nih.gov This step-wise approach allows for the construction of complex thiophene-based molecules that would be challenging to synthesize using other methods.

Table 1: Regioselective Suzuki Cross-Coupling Reactions of Brominated Thiophenes

| Starting Material | Coupling Partner | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| Tetrabromothiophene (B189479) | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Tetraarylthiophenes | researchgate.net |

| 2-Bromo-5-chlorothiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 2-Aryl-5-chlorothiophenes | nih.gov |

| 3,4-Dibromo-2,5-dichlorothiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 3,4-Diaryl-2,5-dichlorothiophenes | researchgate.net |

The ability to introduce the 3,4-dibromo-2-thienyl unit into various molecular frameworks opens up new avenues for the exploration of chemical space. Thiophene and its derivatives are important components of many biologically active molecules and functional materials. By using this compound as a building block, chemists can synthesize novel heterocyclic scaffolds that incorporate this functionalized thiophene core. These new structures can then be further elaborated, leading to the discovery of compounds with unique electronic, optical, or biological properties. The synthesis of thieno[3,2-d]pyrimidin-7(6H)-ones from substituted thiophenes illustrates how functionalized thiophenes can serve as precursors to more complex fused heterocyclic systems.

Conversely, in a divergent synthesis, the multiple reactive sites on the this compound core can be sequentially and selectively functionalized to produce a library of related but distinct compounds from a common intermediate. This approach is particularly valuable in medicinal chemistry and materials discovery, where the systematic variation of substituents is often necessary to optimize properties.

Contributions to Materials Science and Engineering

The electronic properties of the thiophene ring make it a key component in a variety of organic electronic materials. The ability to create well-defined, highly functionalized thiophene-based structures using this compound is therefore of great interest to materials scientists.

Conjugated polymers, which feature alternating single and double bonds along their backbone, are the active components in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Thiophene-based polymers, such as poly(3-alkylthiophenes), are among the most studied classes of conjugated polymers due to their excellent charge-transport properties and environmental stability. nih.gov

This compound can serve as a valuable precursor for the synthesis of novel thiophene-containing conjugated polymers. The trifluoroborate group can be converted to other functionalities suitable for polymerization, while the bromine atoms provide handles for further modification of the polymer side chains or for post-polymerization functionalization. The synthesis of thiophene-flanked benzothiadiazole derivatives, which are important building blocks for high-performance conjugated polymers, often involves the coupling of functionalized thiophenes. rsc.org

In addition to being a precursor, this compound has the potential to be used directly as a monomer in the synthesis of organic semiconductors. Through polymerization reactions, such as Suzuki polycondensation, this monomer can be incorporated into the main chain of a conjugated polymer. The dibromo-substitution pattern allows for the formation of regioregular polymers, which is crucial for achieving high charge carrier mobility in organic semiconductors. nih.govnih.gov The ability to create well-defined polymer architectures is essential for controlling the electronic properties and performance of the resulting devices. The synthesis of thiophene-containing conjugated polymers through Suzuki-Miyaura polycondensation of dibromo- and bis(boronic acid) substituted aromatics is a well-established method for creating high molecular weight materials for electronic applications. nih.gov

Table 2: Thiophene-Based Monomers in Conjugated Polymer Synthesis

| Monomer Type | Polymerization Method | Resulting Polymer Type | Application | Reference |

|---|---|---|---|---|

| Thiophene bis(boronic acid) derivatives | Suzuki-Miyaura Polycondensation | Linear and hyperbranched conjugated polymers | Organic electronics | nih.gov |

| Thiophene-flanked benzothiadiazole derivatives | Direct Arylation Polycondensation | Alternating and random copolymers | Optoelectronic devices | rsc.org |

| 2,5-Dibromo-3-alkylthiophene | Grignard Metathesis (GRIM) Polymerization | Regioregular poly(3-alkylthiophene) | Organic electronics | nih.gov |

Precursor in the Synthesis of Conjugated Polymers for Organic Electronic Applications

Development of Optoelectronic Materials (OLEDs, OFETs, Solar Cells)

While direct applications of this compound in optoelectronic devices are not extensively documented in dedicated studies, its structural features strongly suggest its utility as a monomer for the synthesis of conjugated polymers for such applications. Thiophene-based polymers are renowned for their excellent electronic properties and are widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The bromine atoms on the thiophene ring of this compound can influence the electronic properties, interchain packing, and ultimately the performance of the resulting polymers. nankai.edu.cn

The trifluoroborate functional group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the facile incorporation of the 3,4-dibromo-2-thienyl unit into a polymer backbone. The rigidity and planarity of the thiophene rings in the resulting polymer can have a significant effect on the photovoltaic characteristics. nih.gov For instance, the introduction of halogen atoms, such as bromine, into the polymer structure can lower the HOMO and LUMO energy levels, which is a critical factor in designing efficient donor materials for solar cells. nankai.edu.cn Furthermore, the incorporation of fused-thiophene units is known to cause a red-shift in the intramolecular charge transfer band and improve photovoltaic performance and stability. mdpi.com

The table below illustrates the potential impact of incorporating brominated thiophene units, derivable from this compound, on the properties of optoelectronic materials.

| Property | Influence of Brominated Thiophene Unit | Relevance to Optoelectronic Devices |

| Energy Levels (HOMO/LUMO) | Lowering of both HOMO and LUMO levels due to the electron-withdrawing nature of bromine. | Crucial for tuning the bandgap and achieving efficient charge transfer in solar cells and OLEDs. nankai.edu.cn |

| Polymer Backbone Planarity | The steric hindrance from bromine atoms can affect the planarity of the polymer chain. | Influences the extent of π-conjugation and charge carrier mobility in OFETs. nih.gov |

| Intermolecular Interactions | Can promote or hinder π-π stacking depending on the substitution pattern. | Affects the morphology of the active layer in solar cells and, consequently, the device efficiency. |

| Solubility | The presence of bromine atoms can enhance the solubility of the resulting polymers in organic solvents. | Facilitates solution-processing techniques for the fabrication of large-area and flexible devices. |

Functional Electrolyte Additive for Advanced Electrochemical Devices

Boron-based additives are increasingly recognized for their ability to enhance the performance and stability of lithium-ion batteries, particularly at high voltages. acs.orgenergy-reporters.comrsc.org While research on this compound as an electrolyte additive is still emerging, the known functions of similar compounds, such as Potassium 2-thienyltrifluoroborate, provide strong indications of its potential benefits. researchgate.net

A critical challenge in high-voltage lithium-ion batteries is the decomposition of the electrolyte at the cathode surface, leading to capacity fade. Boron-based additives can mitigate this by forming a stable protective layer known as the cathode electrolyte interphase (CEI). acs.orgresearchgate.net The trifluoroborate group in this compound can decompose on the cathode surface to form boron-containing species. These species contribute to a robust CEI that suppresses further electrolyte decomposition and minimizes the dissolution of transition metal ions from the cathode material. energy-reporters.comeurekalert.org

A study on Potassium 2-thienyltrifluoroborate demonstrated that the thiophene group can be electropolymerized at high potentials (above 4.4 V vs. Li/Li+) to generate a uniform CEI containing poly-thiophene. researchgate.net This polymer layer further stabilizes the material's structure and inhibits electrolyte decomposition. It is plausible that this compound would exhibit similar behavior, with the bromine atoms potentially enhancing the electrochemical stability of the resulting polymer film.

The mechanism of action for boron-based additives involves their preferential oxidation on the cathode surface to form a passivating layer. This layer is ionically conductive, allowing for the transport of lithium ions, but electronically insulating, preventing electron transfer that leads to electrolyte decomposition. researchgate.net The electron-deficient nature of boron also helps in scavenging detrimental species like Li2O and LiF from the electrode interface, thereby reducing the interfacial charge transfer resistance. energy-reporters.com

Furthermore, the presence of potassium ions from the additive can play a role in regulating lithium ion deposition at the anode. It has been suggested that positively charged potassium ions can electrostatically shield the lithium dendrites, delaying their growth and improving the safety and cycle life of the battery. nih.gov A study on Potassium 2-thienyltrifluoroborate showed that it promotes the deposition and exfoliation of Li+ at the anode-electrolyte interface while the K+ cations regulate Li deposition. researchgate.net

The expected contributions of this compound as an electrolyte additive are summarized in the table below.

| Component of Additive | Proposed Function | Benefit to Battery Performance |

| Trifluoroborate Group (-BF3K) | Decomposes to form a boron-rich CEI. | Enhances interfacial stability, reduces electrolyte decomposition, and improves cycling performance at high voltages. acs.orgresearchgate.net |

| Thiophene Ring | Can undergo electropolymerization to form a protective poly-thiophene layer on the cathode. | Further stabilizes the cathode structure and prevents degradation. researchgate.net |

| Bromine Substituents | May enhance the electrochemical stability of the electropolymerized film. | Potentially leads to a more durable and effective protective layer. |

| Potassium Cation (K+) | Can regulate lithium deposition at the anode through an electrostatic shielding effect. | Suppresses lithium dendrite growth, improving battery safety and lifespan. researchgate.netnih.gov |

Role in Medicinal Chemistry Research and Drug Discovery (Synthetic Perspective)

Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities and their ability to serve as bioisosteres for other aromatic rings like benzene. nih.govrsc.org The thiophene nucleus is present in numerous FDA-approved drugs. nih.gov

This compound represents a versatile building block for the synthesis of novel heterocyclic compounds with potential biological activity. The presence of two bromine atoms and a trifluoroborate group provides multiple reaction sites for diversification. The trifluoroborate group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the thiophene ring. nih.govnih.gov The remaining bromine atoms at the 3- and 4-positions can then be further functionalized through subsequent cross-coupling or other substitution reactions.

This capacity for sequential and site-selective functionalization enables the generation of large libraries of structurally diverse thiophene derivatives. This approach is highly valuable in the early stages of drug discovery for identifying hit and lead compounds. The thiophene core can act as a central scaffold, with the substituents at the 2-, 3-, and 4-positions being systematically varied to explore the chemical space and optimize interactions with a biological target. Halogenated thiophene derivatives have been investigated for various therapeutic applications, including as antihistamine agents. acs.org

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. mans.edu.egdrugdesign.org These studies involve synthesizing a series of analogues of an active compound and evaluating how changes in their chemical structure affect their biological activity. The synthetic accessibility of diverse analogues is therefore crucial.

This compound is an ideal starting material for SAR studies focused on thiophene-based compounds. As mentioned, the trifluoroborate group facilitates the introduction of various substituents via Suzuki-Miyaura coupling. nih.govmdpi.com This allows medicinal chemists to systematically probe the effects of different functional groups on potency, selectivity, and pharmacokinetic properties. For example, in the development of kinase inhibitors, the ability to rapidly generate a series of derivatives with different substitution patterns is essential for mapping the binding pocket and improving inhibitor efficacy. nih.gov

The table below outlines the synthetic utility of this compound in the context of medicinal chemistry.

| Reactive Site | Synthetic Transformation | Application in Drug Discovery |

| Potassium Trifluoroborate (-BF3K) | Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. nih.govnih.gov | Introduction of diverse substituents at the 2-position to probe for interactions with biological targets. |

| Bromine at C3 and C4 | Subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) or other substitutions. | Fine-tuning of electronic and steric properties to optimize potency and selectivity. Scaffold hopping and diversification. |

| Thiophene Scaffold | Serves as a core structure for building complex molecules. | Acts as a bioisostere for other aromatic systems, offering a privileged scaffold with known biological relevance. nih.govrsc.org |

Future Directions and Emerging Research Avenues for Potassium 3,4 Dibromo 2 Thienyltrifluoroborate

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of organotrifluoroborates often involves multi-step processes that may utilize hazardous reagents or generate significant waste. upenn.edu Future research will prioritize the development of more environmentally benign and atom-economical methods for preparing Potassium 3,4-dibromo-2-thienyltrifluoroborate.

A promising avenue is the adoption of photoredox catalysis , which uses visible light as a renewable energy source to drive chemical reactions. nih.gov This approach can facilitate novel bond formations under mild conditions, potentially reducing the reliance on harsh reagents and high temperatures. rsc.orgresearchgate.net Research into visible-light-mediated borylation reactions could lead to a more direct and sustainable synthesis of the target compound and its derivatives. Furthermore, exploring the use of inexpensive and environmentally friendly organic dyes as photocatalysts, in place of rare and expensive iridium and ruthenium complexes, represents another key direction. nih.govacs.org

Another green approach involves improving the atom economy of the borylation step itself. The use of reagents like tetrahydroxydiboron (B82485) (BBA) in nickel-catalyzed borylation processes presents a more atom-economical alternative to traditional reagents that produce wasteful byproducts. upenn.edu Adapting such methods for the synthesis of polyhalogenated thienyltrifluoroborates would be a significant step toward a greener production process.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of organotrifluoroborate chemistry. For a substrate like this compound, which possesses multiple reactive sites (the C-B bond and two C-Br bonds), achieving high efficiency and selectivity is paramount. Future research will focus on novel catalyst systems that can precisely control the reaction outcome.

The development of advanced palladium catalysts featuring bulky and electron-rich phosphine (B1218219) ligands has revolutionized cross-coupling reactions, enabling the use of challenging substrates like heteroaryl chlorides and sterically hindered molecules. organic-chemistry.orgnih.gov Catalyst systems based on ligands such as SPhos and RuPhos have demonstrated unprecedented activity and stability, allowing for reactions at very low catalyst loadings. nih.govnih.gov Applying these next-generation catalysts to the coupling of this compound could enable selective mono- or di-arylation with high yields, even with difficult coupling partners. nih.gov

Furthermore, research into ligand-dependent chemoselectivity could unlock the ability to selectively react at either the C3 or C4 bromine atom, providing precise control over the synthesis of complex substituted thiophenes. researchgate.net The exploration of non-palladium-based catalysts, such as those using nickel, could also provide cost-effective and uniquely reactive alternatives for specific transformations. upenn.edu

| Catalyst System | Key Features | Potential Application for this compound |

| Pd(OAc)₂ / SPhos | High activity for heteroaryl substrates; stable catalyst. nih.govnih.gov | Efficient mono- and di-arylation with a broad range of aryl halides. |

| PdCl₂{PR₂(Ph-R')}₂ | Air-stable; overcomes catalyst deactivation by heteroatoms. organic-chemistry.org | Robust and scalable couplings, particularly with nitrogen-containing heterocycles. |

| Nickel / BBA | Cost-effective; useful for borylation reactions. upenn.edu | Sustainable synthesis of the parent compound or its derivatives. |

| Photoredox Catalysts | Uses visible light; enables radical pathways. nih.govrsc.org | Novel, metal-free coupling reactions and functionalizations. |

Expansion of Substrate Scope and Reaction Diversity in Cross-Coupling

While Suzuki-Miyaura coupling is well-established, future work will aim to expand the portfolio of reactions and coupling partners for this compound. Organotrifluoroborates are known to be effective partners for a wide variety of electrophiles, including challenging aryl chlorides, which are more economical than bromides or iodides. nih.gov Research will likely focus on coupling this building block with an even broader range of substrates, such as other functionalized heterocycles, alkyl halides, and pseudohalides. organicreactions.org

Beyond traditional C-C bond formation, the versatility of organotrifluoroborates opens doors to other transformations. For instance, photoredox catalysis can be used to generate organic radicals from organotrifluoroborates, which can then participate in reactions other than cross-coupling, such as additions to alkenes or cyanation reactions. nih.govrsc.org Exploring these radical-based pathways for this compound could lead to the synthesis of entirely new classes of compounds that are inaccessible through conventional two-electron chemistry. The development of methods for stereospecific cross-coupling reactions involving chiral organotrifluoroborates also presents an exciting frontier, allowing for the synthesis of enantiomerically pure, complex molecules. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is a major trend in modern chemistry, offering improved safety, scalability, and reproducibility. researchgate.net Organotrifluoroborates are well-suited for these technologies due to their stability and reactivity.

Continuous flow chemistry has already been successfully applied to the synthesis of precursors for Suzuki-Miyaura coupling reagents, demonstrating the potential for large-scale, efficient production. researchgate.net Developing a flow process for the synthesis and subsequent cross-coupling of this compound would make this valuable building block more accessible for industrial applications.

Furthermore, automated synthesis platforms , which can perform reactions, workups, and purifications with minimal human intervention, are accelerating drug discovery and materials science. nih.govresearchgate.netacs.org Integrating this compound into these automated workflows would enable the rapid generation of libraries of diverse thiophene-containing compounds for high-throughput screening. nih.govsynplechem.com Capsule-based systems, where all reagents and purification materials are pre-packaged, further simplify the process, making complex cross-coupling reactions accessible to non-specialists. synplechem.com

Discovery of Undiscovered Applications in Interdisciplinary Scientific Fields

The true potential of this compound lies in its application as a versatile building block in interdisciplinary fields. The functionalized thiophene (B33073) core is a key component in many advanced materials and biologically active molecules.

In materials science , thiophene-based conjugated polymers are essential for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dibromo functionality of this compound provides two points for polymerization, while the trifluoroborate group could be used to attach other functional units. Future research could explore its use as a monomer for novel, highly functionalized polythiophenes with tailored electronic properties. rsc.org Organoboron compounds are also finding use in the design of functional materials like ionic liquids and sensors. acs.orgresearchgate.net

In medicinal chemistry , organoboron compounds and functionalized heterocycles are critical building blocks in drug discovery. nih.govenamine.netsciencedaily.com The thiophene nucleus is present in numerous pharmaceuticals, and the trifluoroborate group is a stable precursor to the boronic acid moiety, a key pharmacophore in several FDA-approved drugs. nih.gov The ability to selectively functionalize the two bromine atoms and the boronate group allows for the creation of three-dimensional molecules with high structural diversity, making this compound an attractive starting point for the synthesis of new therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Potassium 3,4-dibromo-2-thienyltrifluoroborate?

- Methodological Answer : The synthesis of potassium trifluoroborate salts typically involves reacting boronic acids with potassium fluoride (KF) in a polar aprotic solvent (e.g., THF or acetone) under anhydrous conditions . For brominated thienyl derivatives, the precursor (3,4-dibromo-2-thienylboronic acid) can be treated with KF, followed by recrystallization to isolate the trifluoroborate salt. Key steps include:

-

Precursor preparation : Bromination of 2-thienylboronic acid using NBS (N-bromosuccinimide) in DMF .

-

Trifluoroborate formation : Reaction with KF in acetone at 0–5°C for 24 hours .

-

Yield optimization : Soxhlet extraction with diethyl ether improves purity (>95%) .

Table 1 : Synthesis Optimization Parameters

Parameter Optimal Condition Effect on Yield Solvent Acetone High solubility Temperature 0–5°C Minimizes decomposition Reaction Time 24 hours >90% conversion

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR (expected shift: −140 to −150 ppm for BF group) and NMR (thienyl protons at 6.8–7.2 ppm) .

- Mass spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular ion [M] .

- Elemental analysis : Verify boron and potassium content (±0.3% deviation) .

Advanced Research Questions

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions using this reagent?

- Methodological Answer : Contradictions in catalytic efficiency often arise from:

-

Palladium catalyst selection : Pd(PPh) outperforms Pd(OAc) in aryl bromide coupling (yield: 85% vs. 60%) .

-

Solvent/base system : Use toluene/EtOH (3:1) with CsCO to stabilize the trifluoroborate anion .

-

Moisture sensitivity : Pre-dry reagents at 60°C under vacuum to prevent hydrolysis .

Table 2 : Catalyst Comparison in Cross-Coupling

Catalyst Solvent Yield (%) Byproduct Formation Pd(PPh) Toluene/EtOH 85 <5% Pd(OAc) DMF/HO 60 15%

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer : Discrepancies in stability studies may stem from:

- pH-dependent hydrolysis : At pH < 5, rapid decomposition occurs via B-F bond cleavage .

- Analytical interference : Use NMR to track borate byproducts .

- Standardized protocols : Conduct stability tests in buffered solutions (pH 7–9) at 25°C for 48 hours .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Protective equipment : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (GHS Category 1B) .

- Ventilation : Use a fume hood to avoid inhalation of fine particulates .

- Waste disposal : Neutralize with aqueous NaOH (1 M) before disposal in halogenated waste containers .

Research Findings and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.